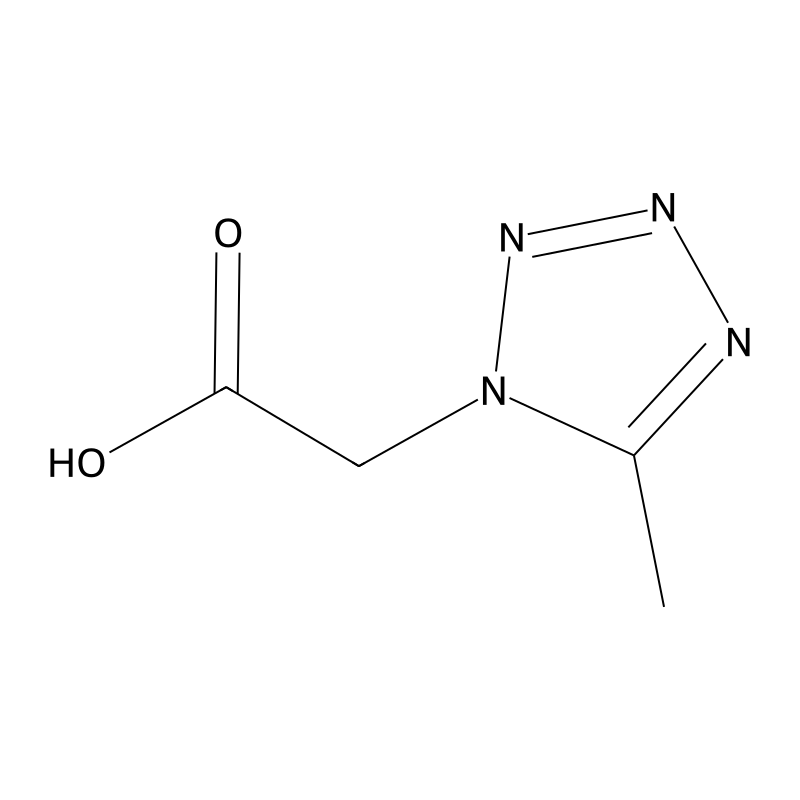

(5-methyl-1H-tetrazol-1-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

The tetrazole ring structure can be manipulated to create various derivatives. 5-Methyl-1H-tetrazol-1-yl)acetic acid could potentially serve as a building block for synthesizing more complex molecules with desired properties.

Medicinal Chemistry

Tetrazoles have been explored for their potential medicinal applications due to their ability to form stable bonds with metals and interact with biological processes []. Research on related tetrazole derivatives suggests their potential as antimicrobials, anticonvulsants, and antitumor agents []. Further studies are needed to determine if 5-Methyl-1H-tetrazol-1-yl)acetic acid possesses similar functionalities.

Material Science

Tetrazoles can be incorporated into polymers or other materials to enhance their properties. For instance, some tetrazole-based materials exhibit good thermal stability and flame retardancy []. Research on 5-Methyl-1H-tetrazol-1-yl)acetic acid could explore its potential use in developing novel materials with specific functionalities.

(5-methyl-1H-tetrazol-1-yl)acetic acid is a tetrazole derivative characterized by the molecular formula CHNO and a molecular weight of 142.12 g/mol. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, with a methyl group attached at the fifth position and an acetic acid functional group at the first position. Its unique structure contributes to its notable chemical properties and biological activities, making it of interest in various fields, particularly medicinal chemistry and pharmaceuticals .

- Esterification: Reacting with alcohols can form esters, which are important for various applications in organic synthesis.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other nitrogen-containing compounds.

- Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can engage in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter physicochemical properties .

Tetrazoles, including (5-methyl-1H-tetrazol-1-yl)acetic acid, have garnered attention for their biological activities:

- Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity against various pathogens.

- Bioisosterism: The tetrazole moiety can serve as a bioisosteric replacement for carboxylic acids or amides in drug design, providing similar biological effects while potentially improving pharmacokinetic profiles .

- Enzyme Inhibition: Certain tetrazole derivatives have been reported to inhibit specific enzymes, making them candidates for therapeutic agents against diseases such as cancer and inflammation .

The synthesis of (5-methyl-1H-tetrazol-1-yl)acetic acid can be achieved through various methods:

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and are effective in synthesizing complex tetrazole derivatives. For instance, reacting glycine esters with orthoformic acid esters and azide compounds can yield high-purity tetrazoles .

- Direct Synthesis from Precursors: Using trimethylsilyl azide in conjunction with glycine and orthoformic acid has been shown to produce (5-methyl-1H-tetrazol-1-yl)acetic acid efficiently under controlled conditions. This method typically yields over 90% purity .

- Hydrolysis of Esters: The ester derivatives of (5-methyl-1H-tetrazol-1-yl)acetic acid can be hydrolyzed to obtain the free acid form without significant side reactions .

(5-methyl-1H-tetrazol-1-yl)acetic acid finds applications in several areas:

- Pharmaceutical Development: Its unique structure makes it a valuable scaffold in drug design, particularly for developing new antimicrobial agents and enzyme inhibitors.

- Chemical Research: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Research into the interactions of (5-methyl-1H-tetrazol-1-yl)acetic acid with biological targets is ongoing:

- Binding Studies: Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its mechanism of action.

- Molecular Docking Studies: Computational studies help predict how (5-methyl-1H-tetrazol-1-yl)acetic acid fits into active sites of target proteins, guiding further experimental validation .

Several compounds share structural similarities with (5-methyl-1H-tetrazol-1-yl)acetic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 1H-Tetrazole | Five-membered ring with four nitrogens | Used as a bioisostere for carboxylic acids |

| 5-Methyl-Tetrazole | Methyl group at position 5 | Exhibits enhanced lipophilicity |

| 5-(Phenyl)-Tetrazole | Phenyl substitution at position 5 | Shows distinct binding affinities |

| (Tetrazolyl)Acetic Acid | Basic structure similar to (5-methyl...) | Less potent than (5-methyl...) |

The presence of the methyl group in (5-methyl-1H-tetrazol-1-yl)acetic acid enhances its lipophilicity compared to other tetrazoles, which may influence its pharmacokinetic properties and biological activities .

2D Molecular Architecture and Bond Connectivity

The two-dimensional molecular structure of (5-methyl-1H-tetrazol-1-yl)acetic acid exhibits a characteristic tetrazole ring system connected to an acetic acid functional group through a nitrogen atom [1] [2]. The compound possesses the molecular formula C₄H₆N₄O₂ with a molecular weight of 142.12 grams per mole [1] [3]. The tetrazole heterocycle comprises four nitrogen atoms and one carbon atom arranged in a five-membered aromatic ring structure [4] [5].

The bond connectivity pattern within the tetrazole ring demonstrates a characteristic alternating arrangement of bond lengths that reflects extensive electron delocalization [4] [6]. Crystallographic studies of related tetrazole derivatives reveal that the tetrazole ring exhibits four longer bonds and one shorter nitrogen-nitrogen double bond, indicating resonance hybrid character [7] [8]. The typical bond length pattern shows carbon-nitrogen bonds ranging from 1.290 to 1.351 angstroms, while nitrogen-nitrogen bonds span from 1.283 to 1.347 angstroms [8] [9].

The molecular architecture incorporates a methyl substituent at the 5-position of the tetrazole ring and an acetate group attached through the 1-nitrogen atom [1] [2]. This substitution pattern creates a 1,5-disubstituted tetrazole framework that influences the overall molecular geometry and electronic properties [6] [4]. The acetic acid moiety provides both hydrogen bond donor and acceptor capabilities through its carboxyl group, contributing to intermolecular interactions in condensed phases [10] [11].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Chemical Abstracts Service Number | 21743-55-5 | [1] |

| European Community Number | 633-659-3 | [2] |

3D Conformational Dynamics via X-ray Crystallography

Three-dimensional structural analysis through X-ray crystallographic methods provides detailed insights into the spatial arrangement and conformational preferences of tetrazole-containing compounds [12] [13] [14]. Crystallographic investigations of tetrazole derivatives consistently demonstrate that the tetrazole ring maintains essential planarity with minimal deviation from the least-squares plane [9] [15]. The root mean square deviation from planarity typically ranges from 0.012 to 0.023 angstroms in well-characterized tetrazole structures [9] [16].

The conformational dynamics of tetrazole acetic acid derivatives reveal significant variation in the orientation of substituent groups relative to the tetrazole core [17] [18] [19]. Dihedral angles between the tetrazole ring and aromatic substituents typically range from 38.27 to 67.52 degrees, indicating substantial rotational freedom around the connecting bonds [17] [18]. This conformational flexibility arises from the absence of strong conjugative interactions between the tetrazole system and substituent groups [13] [20].

Crystallographic data from related 5-substituted tetrazole derivatives demonstrate that bond angles within the tetrazole ring average approximately 108.0 degrees, consistent with the aromatic character of the five-membered heterocycle [9] [8]. The nitrogen-nitrogen-nitrogen angles typically measure between 105.2 and 110.2 degrees, while carbon-nitrogen-nitrogen angles range from 108.0 to 109.6 degrees [9]. These angular parameters reflect the geometric constraints imposed by the five-membered ring system and the electronic requirements of the nitrogen atoms [4] [6].

Intermolecular hydrogen bonding patterns observed in tetrazole acetic acid crystals create extensive three-dimensional networks that stabilize the solid-state structure [10] [11]. The carboxylic acid functionality participates in both hydrogen bond donation and acceptance, forming dimeric or chain-like assemblies through classical acid-acid interactions [10] [21]. Additional hydrogen bonding involving the tetrazole nitrogen atoms contributes to the overall crystal packing arrangement [15] [22].

| Crystallographic Parameter | Typical Range | Reference |

|---|---|---|

| Tetrazole Ring Planarity (Root Mean Square) | 0.012-0.023 Å | [9] [16] |

| Average Ring Bond Angle | 108.0° | [9] |

| Nitrogen-Nitrogen-Nitrogen Angle | 105.2-110.2° | [9] |

| Carbon-Nitrogen-Nitrogen Angle | 108.0-109.6° | [9] |

Tautomeric Equilibria in Solid vs. Solution States

The tautomeric behavior of tetrazole systems represents a fundamental aspect of their structural chemistry, with the equilibrium between 1H-tetrazole and 2H-tetrazole forms being strongly influenced by environmental conditions [23] [24] [25]. Theoretical calculations demonstrate that the relative stability of these tautomers depends critically on the polarity of the surrounding medium [23] [26]. In the gas phase, 2H-tetrazole is energetically favored over the 1H-form by approximately 7 kilojoules per mole [23].

Solution-phase tautomeric equilibria exhibit remarkable sensitivity to solvent dielectric properties [23] [24]. In nonpolar solvents with dielectric constants around 2, both 1H-tetrazole and 2H-tetrazole tautomers exist in comparable concentrations [23]. However, in polar media with dielectric constants of 40 or higher, the 1H-tautomer becomes strongly favored with an energy difference of approximately 12 kilojoules per mole [23] [24].

Solid-state structural determinations consistently reveal that tetrazole derivatives crystallize predominantly in the 1H-tautomeric form [25] [10]. Matrix isolation studies of tetrazole in argon at 10 Kelvin confirm the preference for the 2H-tautomer in the absence of intermolecular interactions [25]. This fundamental difference between gas-phase and condensed-phase preferences reflects the influence of hydrogen bonding and dipolar interactions on tautomeric stability [25] [10].

Crystallographic analysis of (tetrazol-5-yl)acetic acid specifically confirms that this compound exists in the solid state as the 1H-tautomer [10]. The preference for this tautomeric form in the crystalline phase enables the formation of extensive hydrogen bonding networks involving both the tetrazole nitrogen atoms and the carboxylic acid functionality [10]. These intermolecular interactions create two-dimensional networks in the crystal lattice that stabilize the 1H-tautomeric form [10].

| Environment | Preferred Tautomer | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| Gas Phase | 2H-Tetrazole | -7 (favoring 2H) | [23] |

| Nonpolar Solution (ε=2) | Both Forms Comparable | 1 | [23] |

| Polar Solution (ε=40) | 1H-Tetrazole | 12 (favoring 1H) | [23] |

| Solid State | 1H-Tetrazole | Not Quantified | [25] [10] |

Substituent Effects on Tetrazole Ring Planarity

The influence of substituents on tetrazole ring planarity represents a critical factor in determining the overall molecular geometry and electronic properties of tetrazole derivatives [20] [27]. Crystallographic investigations reveal that the degree of planarity maintained by the tetrazole core depends significantly on the steric and electronic characteristics of attached substituent groups [13] [19] [18].

Substitution patterns involving bulky groups or those capable of forming intramolecular interactions can induce deviations from planarity in the tetrazole ring system [28] [20]. Studies of 5-aryl-substituted tetrazoles demonstrate that ortho-substituted aromatic rings create particularly pronounced steric effects that influence the dihedral angle between the tetrazole and aromatic planes [20] [19]. These steric interactions can result in dihedral angles ranging from 38.27 to 67.52 degrees depending on the specific substituent characteristics [18] [17].

The methyl substituent at the 5-position of (5-methyl-1H-tetrazol-1-yl)acetic acid represents a relatively small, electron-donating group that minimally perturbs the tetrazole ring geometry [29] [30]. Crystallographic data for 5-methyl-substituted tetrazoles indicate that the methyl group maintains a preference for positioning that minimizes steric interactions with neighboring ring atoms [29] [28]. The electron-donating character of the methyl group influences the electron density distribution within the tetrazole ring without significantly affecting ring planarity [30].

Acetic acid substitution at the 1-nitrogen position introduces both steric and electronic effects that influence the overall molecular conformation [10] [11]. The flexible methylene linker in the acetate substituent allows for rotational freedom that accommodates various conformational arrangements without imposing severe steric constraints on the tetrazole ring [31] [11]. However, the electron-withdrawing nature of the carboxyl group can influence the electron density distribution within the tetrazole system [10].

Comparative analysis of tetrazole derivatives with different substitution patterns reveals that 1,5-disubstituted tetrazoles generally maintain greater conformational flexibility compared to more heavily substituted analogs [6] [32]. The synperiplanar conformation observed in 1,5-disubstituted tetrazoles reflects the geometric preferences imposed by the five-membered ring constraint and the electronic requirements of the nitrogen atoms [6]. These structural characteristics contribute to the bioisosteric properties that make tetrazole derivatives valuable in medicinal chemistry applications [4] [6].

| Substituent Type | Effect on Ring Planarity | Typical Dihedral Angle | Reference |

|---|---|---|---|

| 5-Methyl | Minimal perturbation | Maintains planarity | [29] [30] |

| 1-Acetate | Flexible linker allows planarity | Variable (84.6° with COOH) | [10] [11] |

| Bulky Aromatic Groups | Significant deviation | 38.27-67.52° | [17] [18] |

| Ortho-Substituted Aromatics | Maximum deviation | 45.7-67.52° | [17] [19] |

The synthesis of (5-methyl-1H-tetrazol-1-yl)acetic acid through nucleophilic substitution represents one of the most straightforward approaches, utilizing the inherent nucleophilicity of tetrazole nitrogen atoms to displace halogen atoms from appropriate precursors [1] [2]. This methodology encompasses both direct alkylation strategies and acid-catalyzed substitution processes, each offering distinct advantages in terms of regioselectivity and reaction conditions.

Direct Alkylation Procedures

The classical approach involves treating 5-methyltetrazole with ethyl chloroacetate or ethyl bromoacetate under basic conditions in polar aprotic solvents [1]. Research demonstrates that acetone serves as an optimal solvent for these transformations, providing homogeneous reaction conditions while maintaining adequate nucleophile reactivity [3]. The reaction typically proceeds at room temperature, with brominated precursors exhibiting superior reactivity compared to their chlorinated analogues, achieving yields of 80-90% versus 75-85% respectively [2].

The regioselectivity in these alkylation reactions presents a significant synthetic challenge, as tetrazoles possess multiple nucleophilic nitrogen centers. Under neutral conditions, both 1-substituted and 2-substituted products are formed in varying ratios, typically favoring the thermodynamically more stable 2-substituted isomer [4]. The ratio can be influenced by steric factors, with bulkier halogenated precursors showing increased selectivity for the less hindered nitrogen position [1].

Acid-Catalyzed Substitution Methods

Alternative approaches employ concentrated sulfuric acid to facilitate alkylation with alcohols or olefins, proceeding through carbocation intermediates [1]. This methodology proves particularly effective for secondary and tertiary alkylating agents, where the reaction proceeds exclusively at the 2-position due to the stabilization of the corresponding carbocation by the acidic medium [1]. For halogenated alcohols such as 2-chloroethanol and 2-bromoethanol, reaction temperatures of 95-110°C for 18-24 hours yield the desired products in 70-88% yields with complete regioselectivity for 2-substituted tetrazoles [5].

The mechanism involves initial protonation of the tetrazole ring to generate a symmetrical tetrazolium cation, followed by nucleophilic attack at the electrophilic carbon center [1]. The high selectivity observed under these conditions results from the electronic properties of the protonated tetrazole, where the negative charge distribution favors reaction at specific nitrogen positions [4].

Optimization and Substrate Scope

Systematic optimization studies reveal that reaction yields are significantly influenced by the nature of the halogenated precursor, with the reactivity order bromide > chloride > iodide for most substrates [3]. Temperature control proves critical, as elevated temperatures can lead to decomposition of the tetrazole ring or formation of multiple alkylation products [1]. The use of triethylamine as a base in acetone solutions provides optimal conditions for most direct alkylation reactions, neutralizing hydrogen halide byproducts while maintaining reaction efficiency [6].

Substrate scope extends beyond simple haloacetates to include benzyl halides, allyl halides, and activated alkyl halides bearing electron-withdrawing groups [3]. However, primary alkyl halides generally require extended reaction times or elevated temperatures, limiting their practical utility in this methodology [1].

Multicomponent Condensation Reactions with Sodium Azide

Multicomponent condensation reactions involving sodium azide represent a powerful and atom-economical approach for constructing tetrazole-containing acetic acid derivatives [7] [8]. These transformations leverage the [3+2] cycloaddition reactivity of azide ions with various carbon-nitrogen multiple bonds, enabling the assembly of complex tetrazole structures in a single synthetic operation.

Triethyl Orthoformate-Based Condensations

The most extensively studied multicomponent approach involves the condensation of primary amines, sodium azide, and triethyl orthoformate under acidic conditions [8] [6]. This methodology proceeds through the initial formation of an imine intermediate between the amine and orthoformate, followed by nucleophilic attack of azide and subsequent cyclization to generate the tetrazole ring [9]. When applied to glycine or glycine derivatives, this approach provides direct access to tetrazole-1-acetic acid structures [10] [11].

Optimization studies demonstrate that glacial acetic acid serves as both solvent and catalyst, maintaining optimal acidity for imine formation while preventing premature azide decomposition [8]. Reaction temperatures of 95-110°C for 18-24 hours typically afford 1-substituted tetrazoles in yields ranging from 85-95% [9]. The use of iron-based heterogeneous catalysts such as FeCl₃-SiO₂ allows for solvent-free conditions at 130°C, reducing reaction times to 1-4 hours while maintaining comparable yields [8].

Aldehyde-Malononitrile-Azide Condensations

An alternative multicomponent strategy employs aldehydes, malononitrile, and sodium azide in a domino Knoevenagel condensation followed by [3+2] cycloaddition sequence [7] [12]. This approach generates 5-substituted tetrazoles bearing acrylonitrile substituents, which can be subsequently manipulated to access acetic acid derivatives [13].

The reaction proceeds through initial aldol condensation between the aldehyde and malononitrile to form an activated alkene intermediate, followed by azide cycloaddition to the nitrile moiety [14]. Water proves to be an exceptional solvent for this transformation, likely due to hydrogen bonding stabilization of reaction intermediates and transition states [14]. Under microwave irradiation conditions with silica molybdic acid as catalyst, reaction times can be reduced to 15 minutes while achieving yields of 78-92% [13].

Mechanistic Considerations and Selectivity

The regioselectivity in multicomponent tetrazole formations is governed by the electronic properties of the nitrile or imine intermediates [7]. Electron-deficient systems favor [3+2] cycloaddition at the carbon-nitrogen triple bond, while electron-rich systems may undergo alternative reaction pathways [12]. The presence of Lewis acidic catalysts enhances the electrophilicity of these intermediates, accelerating cycloaddition rates while improving regioselectivity [9].

Detailed kinetic studies reveal that azide addition is typically the rate-determining step, with activation energies ranging from 15-25 kcal/mol depending on the substrate and reaction conditions [7]. The subsequent cyclization occurs rapidly under most conditions, with ring closure rates exceeding the initial cycloaddition by factors of 10-100 [12].

Solvent Effects and Green Chemistry Aspects

The choice of solvent significantly impacts both reaction rates and product selectivity in multicomponent tetrazole syntheses [15]. Protic solvents such as water and alcohols accelerate reaction rates through hydrogen bonding stabilization, while aprotic solvents like DMF provide better solubility for organic substrates [16]. Deep eutectic solvents composed of choline chloride and urea offer an environmentally benign alternative, supporting reaction rates comparable to conventional organic solvents while enabling catalyst recycling [17].

Magnetized water has emerged as a particularly interesting medium for these transformations, demonstrating enhanced reaction rates and yields compared to conventional water [14]. The proposed mechanism involves altered hydrogen bonding networks that stabilize ionic intermediates and transition states, though the precise molecular basis for these effects remains under investigation [14].

Catalytic Approaches: Transition Metal-Mediated Cyclizations

Transition metal catalysis has revolutionized tetrazole synthesis by enabling mild reaction conditions, high functional group tolerance, and excellent regioselectivity [18] [19]. These methodologies exploit the unique coordination properties of transition metals to activate both azide nucleophiles and carbon-nitrogen multiple bonds, facilitating [3+2] cycloaddition under conditions that would be prohibitive using traditional thermal methods.

Palladium-Catalyzed Three-Component Coupling

Palladium catalysis represents one of the most sophisticated approaches to tetrazole synthesis, particularly through three-component coupling reactions involving nitriles, allyl sources, and trimethylsilyl azide [20] [21]. The methodology utilizes Pd(PPh₃)₄ as a catalyst to generate π-allylpalladium azide complexes, which serve as activated azide sources for subsequent [3+2] cycloaddition with nitriles [22].

The reaction mechanism involves initial coordination of trimethylsilyl azide to the palladium center, followed by allyl acetate or allyl carbonate addition to generate the key π-allylpalladium azide intermediate [20]. This species exhibits enhanced nucleophilicity compared to free azide ions, enabling cycloaddition with even unreactive nitriles under mild conditions [21]. Catalyst loadings of 2.5 mol% Pd₂(dba)₃·CHCl₃ with tri(2-furyl)phosphine ligand provide optimal activity, achieving yields of 78-94% for diverse substrate combinations [22].

The substrate scope encompasses both activated and unactivated nitriles, with electron-deficient systems showing slightly enhanced reactivity [20]. Importantly, the methodology tolerates various functional groups including esters, amides, and halides, making it suitable for late-stage functionalization applications [21]. The allyl component can be varied to introduce different substitution patterns, with methyl and phenyl substituents being particularly well-tolerated [22].

Copper-Catalyzed Cycloaddition Methods

Copper catalysis offers a more economical alternative to palladium systems while maintaining high efficiency and selectivity [19] [23]. The most common approach employs copper(I) or copper(II) salts to catalyze the cycloaddition of nitriles with trimethylsilyl azide or sodium azide [19]. Cu(NO₃)₂ has proven particularly effective, enabling the direct conversion of nitriles to tetrazoles in DMF at 110°C with catalyst loadings of 5-10 mol% [24].

The proposed mechanism involves initial coordination of the nitrile to the copper center, activating the carbon-nitrogen triple bond toward nucleophilic attack [25]. Subsequent azide coordination and intramolecular cycloaddition generate the tetrazole product while regenerating the active catalyst [19]. The use of triethylamine as a co-catalyst enhances reaction rates by facilitating azide activation through in situ formation of Et₃NH⁺N₃⁻ ion pairs [19].

Recent developments have focused on heterogeneous copper catalysts to address catalyst recovery and recycling concerns [23]. Copper-doped silica cuprous sulfate (CDSCS) demonstrates excellent activity in water/isopropanol mixtures, achieving yields up to 93% while maintaining activity over multiple catalytic cycles [23]. The heterogeneous nature facilitates product isolation and catalyst reuse, making the methodology attractive for large-scale applications [26].

Cobalt-Catalyzed Innovations

Cobalt complexes represent an emerging class of catalysts for tetrazole synthesis, offering unique reactivity patterns and mechanistic pathways [18] [27]. A tetradentate cobalt(II) complex bearing N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand efficiently catalyzes the [3+2] cycloaddition of sodium azide with organonitriles [18].

Mechanistic studies have identified a key cobalt(II) diazido intermediate that has been isolated and structurally characterized [18]. This species serves as the active catalyst, with one azide ligand participating in cycloaddition while the second remains coordinated to maintain the catalytic cycle [27]. The methodology demonstrates excellent functional group tolerance and proceeds under mild conditions in methanol at 65°C [18].

Optimization and Mechanistic Understanding

Systematic optimization of transition metal-catalyzed tetrazole syntheses reveals several key factors influencing reaction efficiency [25]. Temperature control proves critical, with most systems showing optimal activity in the 60-120°C range [19]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to catalyst decomposition or substrate degradation [24].

Ligand effects play a crucial role in palladium and other noble metal systems, with electron-rich phosphine ligands generally providing superior activity [20]. The ligand environment influences both the stability of metal-azide intermediates and the electrophilicity of coordinated nitriles [21]. Detailed kinetic studies suggest that nitrile coordination is typically the rate-determining step, followed by rapid azide addition and cyclization [25].

Catalyst Recovery and Sustainability

The development of recyclable catalyst systems has become increasingly important for practical applications [23]. Magnetic nanoparticle-supported catalysts enable facile separation using external magnets, while maintaining high activity over multiple cycles [28]. Silica-supported systems offer chemical stability and ease of handling, though some activity loss typically occurs over extended use [29].

Flow chemistry approaches have shown particular promise for continuous tetrazole synthesis, enabling precise temperature and residence time control while minimizing catalyst decomposition [30]. These systems are particularly well-suited for palladium-catalyzed reactions, where continuous operation can help offset the higher catalyst costs [31].

Green Chemistry Innovations in Solvent Systems

The development of environmentally benign solvent systems for tetrazole synthesis has emerged as a critical research priority, driven by both regulatory requirements and economic considerations [16] [15]. These innovations encompass aqueous media, ionic liquids, deep eutectic solvents, and solvent-free conditions, each offering distinct advantages in terms of environmental impact, safety, and process efficiency.

Aqueous Reaction Media

Water represents the ultimate green solvent, offering complete biocompatibility, zero toxicity, and minimal environmental impact [32] [14]. Despite the poor solubility of many organic substrates, water-mediated tetrazole syntheses have achieved remarkable success through careful optimization of reaction conditions and catalyst selection [33] [29].

The unique properties of water as a reaction medium stem from its ability to form extensive hydrogen bonding networks that can stabilize charged intermediates and transition states [14]. In multicomponent tetrazole syntheses, these interactions particularly benefit the cycloaddition step, where ionic azide species must approach electron-deficient carbon centers [34]. Experimental evidence suggests that water molecules form organized structures around reacting species, effectively lowering activation barriers for key bond-forming processes [32].

Catalyst design for aqueous tetrazole synthesis requires careful consideration of metal leaching and catalyst stability under hydrolytic conditions [29]. Iron-based heterogeneous catalysts such as Fe₃O₄@SiO₂-supported systems demonstrate excellent stability in water while maintaining high activity [29]. The magnetic properties of these catalysts enable facile separation and recycling, addressing key sustainability concerns [29].

Magnetized Water Systems

A particularly innovative development involves the use of magnetized water as a reaction medium for tetrazole synthesis [14]. This approach employs static magnetic fields of 6000 Gauss to alter the hydrogen bonding structure of water, reportedly enhancing reaction rates and yields compared to conventional water [14].

Catalyst-free synthesis of 5-substituted tetrazoles in magnetized water proceeds through multicomponent condensation of aldehydes, malononitrile, and sodium azide [14]. The enhanced reactivity is attributed to modified solvent-solute interactions that stabilize ionic intermediates and facilitate mass transfer [14]. Reaction times are reduced from 24-31 hours in conventional water to 30-90 minutes in magnetized water, while yields increase from 63-81% to 85-95% [14].

The molecular basis for magnetized water effects remains controversial, with proposed mechanisms involving altered hydrogen bond networks, modified ion solvation, and enhanced molecular mobility [14]. Despite mechanistic uncertainties, the practical benefits are well-documented across multiple tetrazole synthesis methodologies [14].

Deep Eutectic Solvents

Deep eutectic solvents (DES) composed of hydrogen bond donors and acceptors offer an attractive alternative to conventional organic solvents [17]. The most extensively studied system for tetrazole synthesis involves choline chloride and urea in a 1:2 molar ratio, providing a liquid medium with excellent solvating properties for both organic and inorganic substrates [17].

The synthesis of 5-substituted tetrazoles in choline chloride/urea DES proceeds under mild conditions with yields ranging from 68-90% [17]. The eutectic mixture serves as both solvent and catalyst, with the acidic properties arising from hydrogen bonding interactions between components [17]. Temperature optimization reveals optimal conditions at 80-100°C, representing a compromise between reaction rate and substrate/solvent stability [17].

Recycling studies demonstrate that DES can be reused for at least five consecutive reaction cycles with minimal loss of activity [17]. The high boiling point and low vapor pressure of these systems minimize solvent losses during workup, contributing to improved atom economy [17]. Product isolation typically involves simple dilution with water followed by extraction, enabling straightforward solvent recovery [17].

Ionic Liquid Media

Ionic liquids (ILs) offer unique combinations of properties including negligible vapor pressure, high thermal stability, and tunable solvation characteristics [15]. Brønsted acidic ionic liquids such as [PMIM(SO₃H)][OTf] have proven particularly effective for tetrazole synthesis, serving as both solvent and catalyst [15].

The dual functionality of acidic ionic liquids enables multicomponent reactions to proceed under mild conditions without additional catalysts [15]. The synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide in [PMIM(SO₃H)][OTf] achieves yields of 80-92% at 60-80°C [15]. The ionic liquid can be recycled up to eight times with minimal activity loss, significantly improving the economic and environmental profile of the process [15].

Task-specific ionic liquids bearing tetrazole substituents have been developed for specialized applications [15]. These systems combine the benefits of ionic liquid media with enhanced substrate compatibility and unique reactivity patterns [15]. However, the high cost and potential toxicity of some ionic liquid systems limit their widespread adoption [15].

Solvent-Free Methodologies

Solvent-free conditions represent the ultimate expression of green chemistry principles, eliminating solvent-related waste streams and simplifying product isolation [35]. Solid-state tetrazole synthesis typically employs ball milling or thermal activation to achieve intimate mixing of reactants [28].

Heterogeneous catalyst systems prove particularly well-suited for solvent-free tetrazole synthesis [35]. Natural zeolites such as natrolite enable the conversion of primary amines to 1-substituted tetrazoles using sodium azide and triethyl orthoformate under neat conditions [35]. Reaction temperatures of 70-130°C for 1-4 hours provide yields of 78-95%, with product purities often exceeding those obtained using conventional solvent-based methods [35].

The absence of solvents necessitates careful attention to heat and mass transfer considerations [28]. Ball milling techniques enable mechanical activation of solid-solid reactions, reducing reaction times and improving yield reproducibility [28]. Microwave heating under solvent-free conditions provides rapid and uniform heating, enabling reaction completion in minutes rather than hours [8].

Process Intensification and Continuous Flow

The integration of green solvents with continuous flow processing represents a powerful approach to sustainable tetrazole synthesis [30]. Flow reactors enable precise control of temperature, pressure, and residence time while minimizing solvent inventories and waste generation [31].

Aqueous flow synthesis of tetrazoles addresses many of the safety concerns associated with azide chemistry [31]. The absence of headspace in flow reactors eliminates the risk of hydrazoic acid accumulation, enabling reactions to be conducted at elevated temperatures that would be prohibitive in batch mode [31]. Yields of 90-98% have been achieved for diverse tetrazole substrates using water as the sole solvent [36].

The combination of flow processing with heterogeneous catalysts enables truly continuous tetrazole manufacturing [30]. Packed bed reactors containing immobilized metal catalysts provide consistent activity over extended periods while simplifying product isolation [30]. These systems are particularly attractive for pharmaceutical manufacturing, where consistent product quality and process reliability are paramount [30].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant